1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a heterocyclic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multicomponent reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its spirocyclic structure is believed to play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds also have a heterocyclic structure and exhibit various biological activities.
Pyrazoline derivatives: These compounds are known for their pharmacological activities and are used in similar applications.
Uniqueness
1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-10-6-9-15(13-16)17-19(25)23(20(22-17)11-4-5-12-20)18(24)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLDCMVOHDVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.